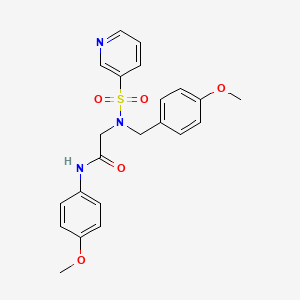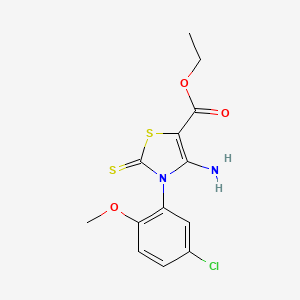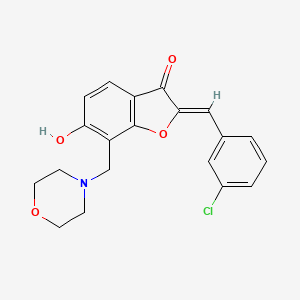
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Aplicaciones Científicas De Investigación
Cancer Research: Targeting EGFR and VEGFR-2
This compound has been evaluated for its potential in cancer treatment, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are critical in the progression of triple-negative breast cancer (TNBC), a subtype that lacks targeted therapies. The compound and its derivatives have shown promise as inhibitors of these receptors, which could lead to new therapeutic approaches for TNBC .
Drug Design: In Silico Pharmacokinetic Modeling
The compound’s derivatives have been subjected to pharmacokinetic and drug-likeness models to predict their behavior in biological systems. This includes absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial for the design of new drugs. The compound has met the ADMET requirements, indicating its potential as a lead compound in drug development .
Computational Chemistry: Density Functional Theory Analysis
Density functional theory (DFT) has been used to analyze the electronic characteristics of the compound. DFT helps in understanding the molecular orbitals, electron density, and potential energy surfaces, which are essential for predicting the reactivity and stability of the compound in various chemical environments .
Molecular Docking: Protein-Ligand Interaction Studies
Molecular docking studies have been conducted to understand the interaction between the compound and target proteins like EGFR and VEGFR-2. This helps in identifying the binding affinities and the key amino acid residues involved in the interaction, which is vital for rational drug design .
Molecular Dynamics Simulation: Stability and Conformational Analysis
Molecular dynamics simulations provide insights into the stability and conformational changes of the compound when bound to target proteins. This information is valuable for predicting the compound’s behavior in a dynamic biological environment and for optimizing its structure for better therapeutic efficacy .
Synthesis and Derivatization: Chemical Modification for Enhanced Activity
Research into the synthesis and derivatization of the compound aims to enhance its biological activity and selectivity. By modifying certain functional groups, researchers can improve the compound’s pharmacological properties and reduce potential side effects .
Analgesic Activity: Pain Management Applications
Although not directly related to the compound , similar structures have been studied for their analgesic properties. This suggests that with further modification, the compound could potentially be explored for its pain management applications .
Bioinformatics: Drug Discovery and Development
The compound’s data has been utilized in bioinformatics approaches to drug discovery. By integrating various computational methods, researchers can accelerate the identification of potential drug candidates and understand their mechanism of action at the molecular level .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-19-9-5-17(6-10-19)15-25(31(27,28)21-4-3-13-23-14-21)16-22(26)24-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHHCQZEMSNWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)



![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)